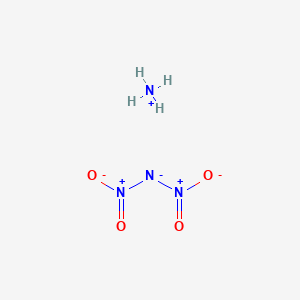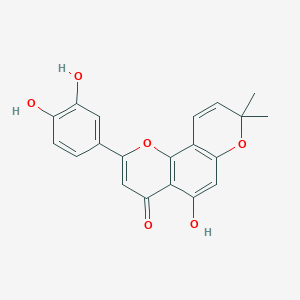![molecular formula C37H65NO7 B1247782 5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is a natural product found in Streptomyces tauricus with data available.
Scientific Research Applications
Stereochemistry and NMR Data Assignment
The compound has been studied for its stereochemistry and nuclear magnetic resonance (NMR) spectroscopic data. Nisar et al. (2010) detailed the structural determination of related compounds, providing insights into their stereochemical configurations and complete 1H and 13C NMR spectroscopic data assignments, which are essential for understanding their chemical behavior and potential applications (Nisar et al., 2010).
Synthesis and Molecular Modeling
The synthesis of this compound and its analogs has been explored for potential pharmaceutical applications. For instance, Jacopin et al. (2001) investigated the synthesis of 1β-Methylcarbapenem intermediates via the thiolysis of a Meldrum's precursor, indicating a pathway for creating bioactive compounds (Jacopin et al., 2001).
Crystal Structure Analysis
Zubarev et al. (2001) conducted X-ray and conformational studies on novel tetrazole-containing macrocycles, which are structurally related to the compound . These studies are crucial for understanding the physical and chemical properties of these macrocycles, which have potential applications in various fields, including drug delivery and molecular recognition (Zubarev et al., 2001).
Electrochemical Behavior
Ghanem et al. (2017) investigated the electrochemical behavior of a structurally similar compound. Their research provides insights into the electronic properties of these compounds, which could be crucial for their applications in fields like sensor technology and electrochemistry (Ghanem et al., 2017).
Cytotoxic Effects and Alkylating Properties
Budzisz et al. (2003) studied the cytotoxic effects and alkylating activity of coumarin derivatives and their phosphonic analogues. Such studies are relevant to the compound as they provide insights into the potential therapeutic uses of these compounds, especially in cancer treatment (Budzisz et al., 2003).
Characterization of Bioactive Potentials
Chakraborty and Joy (2019) characterized secondary metabolites from mollusks, which may include structurally similar compounds. Understanding these metabolites' bioactive potentials can lead to new discoveries in pharmaceuticals and nutraceuticals (Chakraborty & Joy, 2019).
UV/Vis and Fluorescence Studies
Balakrishna et al. (2018) conducted UV/Vis and fluorescence studies of Naphthoquinone Pyridyl Tetrazole-based Chemical Probe. The results of such studies can be applied to understand the photophysical properties of related compounds, which are important in fields like fluorescence imaging and molecular diagnostics (Balakrishna et al., 2018).
properties
Molecular Formula |
C37H65NO7 |
|---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
5-[1-[5-[2-(dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C37H65NO7/c1-9-11-12-14-27(38(7)8)21-29-15-17-31(41-29)23(3)35-24(4)32-19-20-34(44-32)26(6)36(39)43-28(13-10-2)22-30-16-18-33(42-30)25(5)37(40)45-35/h23-35H,9-22H2,1-8H3 |
InChI Key |
XYDPOPJRWPLBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC1CCC(O1)C(C)C2C(C3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O2)C)CCC)C)C)N(C)C |
synonyms |
MS 282a MS-282a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




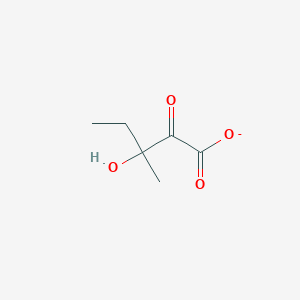
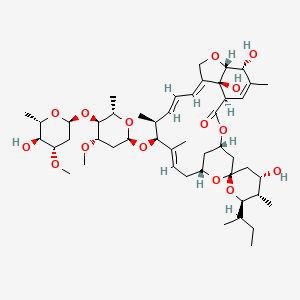

![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
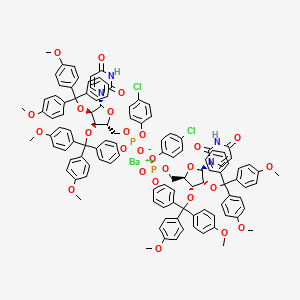
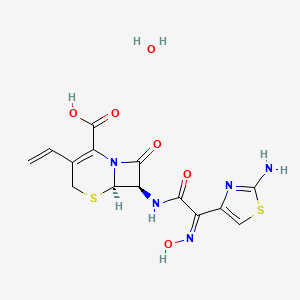




![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
